molecular formula C11H13NO B3193081 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine CAS No. 6783-76-2

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine

Cat. No.: B3193081
CAS No.: 6783-76-2
M. Wt: 175.23 g/mol
InChI Key: KVHRAUCTFAPKRA-UHFFFAOYSA-N
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Description

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine is a heterocyclic organic compound with the molecular formula C11H13NO It is characterized by a fused ring system that includes a benzene ring, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
  • 1,2,3,4,4a,9a-Hexahydrobenzofuro[3,2-c]pyridine
  • 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-b]pyridine

Uniqueness

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine is unique due to its specific ring fusion pattern and the presence of both nitrogen and oxygen heteroatoms within its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,2,3,4,4a,9a-hexahydro-[1]benzofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHRAUCTFAPKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717130
Record name 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6783-76-2
Record name 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 2
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 3
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 4
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 5
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 6
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine

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